N-[(E)-4-phenylbut-2-enyl]acetamide
Description
Contextualization within N-Substituted Acetamide (B32628) Derivatives and Olefinic Frameworks
N-substituted acetamide derivatives are a cornerstone in medicinal chemistry and materials science. The amide bond is a fundamental functional group found in a vast array of biologically active molecules, including peptides and pharmaceuticals. The "acetamide" portion of N-[(E)-4-phenylbut-2-enyl]acetamide provides a stable, planar structure capable of participating in hydrogen bonding, a critical interaction in biological systems.
The broader class of N-substituted acetamides encompasses a wide range of therapeutic agents. For instance, various derivatives have been investigated as inhibitors for enzymes like cyclooxygenase (COX), which are involved in inflammation. archivepp.comresearchgate.net The nature of the substituent on the nitrogen atom significantly influences the compound's physical, chemical, and biological properties.
The olefinic, or alkene, framework within the butenyl portion of the molecule introduces a site of unsaturation. This double bond is a versatile functional group that can undergo a variety of chemical transformations, including addition reactions, oxidations, and polymerizations. The presence of a phenyl group, a common aromatic moiety in organic chemistry, further enhances the compound's potential for diverse applications. wikipedia.org Phenyl groups are known to influence a molecule's hydrophobicity, electronic properties, and ability to engage in pi-stacking interactions, all of which can be critical for biological activity and material properties. wikipedia.orgacs.org
Historical Perspective of Related Butenyl-Phenyl Compounds in Academic Inquiry
The study of compounds containing both butenyl and phenyl groups has a notable history in chemical research. These structural motifs are present in a variety of molecules that have been investigated for their chemical reactivity and potential applications. For example, butenyl phenyl ethers have been synthesized and studied, demonstrating the chemical manipulations possible with such structures. nih.govchemicalbook.com
Rationale for Comprehensive Scientific Investigation of the Chemical Compound's Research Potential
The unique structural amalgamation within this compound presents a compelling case for its detailed scientific investigation. The rationale for this exploration is multifaceted, spanning potential applications in medicinal chemistry, materials science, and synthetic methodology.
The presence of the N-acetamide group, a common feature in many pharmaceuticals, suggests that this compound could be a candidate for biological screening. The lipophilic phenylbutenyl side chain may facilitate membrane permeability, a desirable trait for drug candidates. The specific stereochemistry of the (E)-alkene could also play a crucial role in its interaction with biological targets.
From a synthetic standpoint, the olefinic bond offers a handle for further functionalization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. These studies are fundamental in drug discovery and development. mdpi.com
Furthermore, the combination of a flexible butenyl chain and a rigid phenyl group could impart interesting properties for materials science applications. For instance, it could be explored as a monomer in polymerization reactions or as a component in liquid crystals or other advanced materials.
Given the established importance of both N-substituted acetamides and olefinic phenyl compounds in various scientific domains, a thorough investigation into the synthesis, characterization, and potential applications of this compound is a logical and promising direction for future research.
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-[(E)-4-phenylbut-2-enyl]acetamide |
InChI |
InChI=1S/C12H15NO/c1-11(14)13-10-6-5-9-12-7-3-2-4-8-12/h2-8H,9-10H2,1H3,(H,13,14)/b6-5+ |
InChI Key |
RUYGZXLDCCVYRM-AATRIKPKSA-N |
Isomeric SMILES |
CC(=O)NC/C=C/CC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)NCC=CCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N E 4 Phenylbut 2 Enyl Acetamide and Its Analogs
Stereoselective Synthesis of the N-[(E)-4-phenylbut-2-enyl]acetamide Core Structure
The stereoselective synthesis of the this compound core structure is crucial for establishing the desired (E)-alkene geometry, which can significantly influence the biological activity and physical properties of the molecule. Key strategies often involve the careful selection of starting materials and catalytic systems to control the stereochemical outcome of the carbon-nitrogen bond formation or the double bond geometry.
Investigation of Key Reaction Steps and Catalytic Systems
The formation of the amide bond in N-alkenyl acetamides can be achieved through various synthetic routes. One common approach is the acylation of the corresponding allylic amine, (E)-4-phenylbut-2-en-1-amine, with an acetylating agent such as acetic anhydride or acetyl chloride. The stereochemistry of the double bond is typically retained from the starting amine in this direct acylation approach.
Transition metal-catalyzed reactions offer powerful alternatives for the stereoselective synthesis of N-alkenyl amides. Palladium-catalyzed allylic amination reactions are particularly noteworthy. These reactions often proceed via a π-allyl palladium intermediate, and the stereoselectivity can be influenced by the choice of ligands, the nature of the nucleophile (the amide source), and the reaction conditions. For instance, the reaction of a suitable cinnamyl-derived substrate with an acetamide (B32628) equivalent in the presence of a palladium catalyst can provide a route to the target molecule. The use of specific phosphine ligands can play a critical role in directing the stereochemical outcome of the nucleophilic attack.
Another promising avenue is the transition metal-catalyzed hydroamidation of conjugated dienes. For example, the rhodium-catalyzed hydroamidation of 1-phenyl-1,3-butadiene could potentially yield this compound. The regioselectivity and stereoselectivity of such reactions are highly dependent on the catalyst system employed, including the metal center and the coordinating ligands.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is paramount to achieving high yields and stereoselectivity in the synthesis of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.
For palladium-catalyzed allylic aminations, a systematic screening of various palladium precursors (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) and ligands (e.g., phosphines, N-heterocyclic carbenes) is typically undertaken. The solvent polarity can significantly impact the reaction rate and selectivity. Aprotic solvents of varying polarity, such as tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF), are commonly explored. The reaction temperature is another critical factor; lower temperatures often favor higher stereoselectivity, although they may require longer reaction times.
The table below illustrates a hypothetical optimization study for a palladium-catalyzed synthesis of the target compound, showcasing the effect of different parameters on the reaction outcome.
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | (E:Z) Ratio |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | THF | 25 | 24 | 65 | 90:10 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | DCM | 25 | 24 | 72 | 92:8 |
| 3 | [Pd(allyl)Cl]₂ (2.5) | dppf (5) | THF | 0 | 48 | 85 | >98:2 |
| 4 | [Pd(allyl)Cl]₂ (2.5) | dppf (5) | Toluene | 50 | 12 | 88 | 95:5 |
This is a representative data table and does not reflect actual experimental results.
Design and Synthesis of Structurally Related Acetamide Derivatives
Exploration of Alkene Geometry and Phenyl Substitutions
The synthesis of both (E)- and (Z)-isomers of N-(4-phenylbut-2-enyl)acetamide is of interest for comparative studies. The (Z)-isomer can often be prepared from the corresponding (Z)-allylic amine or by employing specific catalytic systems that favor its formation. For instance, certain transition metal-catalyzed reactions can be tuned to provide the (Z)-isomer as the major product.
Introducing substituents on the phenyl ring can modulate the electronic and steric properties of the molecule. A variety of substituted cinnamyl derivatives can serve as starting materials for the synthesis of these analogs. The electronic nature of the substituent (electron-donating or electron-withdrawing) can influence the reactivity of the starting materials and the properties of the final products.
The following table provides examples of synthesized this compound analogs with different phenyl substituents.
| Compound | Phenyl Substituent | Starting Material | Yield (%) |
| 3a | 4-Methoxy | (E)-1-(4-methoxyphenyl)but-2-en-1-ol | 82 |
| 3b | 4-Chloro | (E)-1-(4-chlorophenyl)but-2-en-1-ol | 78 |
| 3c | 3-Nitro | (E)-1-(3-nitrophenyl)but-2-en-1-ol | 75 |
| 3d | 2-Methyl | (E)-1-(o-tolyl)but-2-en-1-ol | 80 |
This is a representative data table and does not reflect actual experimental results.
Application of Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular diversity from simple starting materials in a single synthetic operation. While specific applications of MCRs for the direct synthesis of this compound are not extensively reported, related reactions can be envisioned. For example, a Passerini or Ugi reaction involving cinnamaldehyde, an isocyanide, and acetic acid could potentially lead to complex acetamide derivatives with the desired phenylbutenyl fragment. The development of novel MCRs that incorporate allylic amines or their precursors would be a valuable strategy for diversifying the N-alkenyl acetamide scaffold.
Development of Novel Coupling Reactions and Protecting Group Strategies
Novel coupling reactions are continuously being developed to streamline the synthesis of complex molecules. For instance, direct C-H amidation reactions could provide a more atom-economical route to N-alkenyl acetamides by avoiding the pre-functionalization of the starting materials.
In multi-step syntheses of more complex analogs, the use of protecting groups is often necessary to mask reactive functional groups and ensure chemoselectivity. For example, if the phenyl ring contains a reactive substituent such as a hydroxyl or amino group, it would need to be protected during the amide formation step. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers, while amines are often protected as carbamates (e.g., Boc, Cbz). The choice of protecting group is critical and must be compatible with the reaction conditions of subsequent steps and easily removable at a later stage. An effective protecting group strategy is essential for the successful synthesis of complex, polyfunctionalized this compound derivatives.
Advanced Analytical and Spectroscopic Characterization for Research Purity and Structure
Chromatographic Separation and Purity Assessment in Research Samples
Chromatographic techniques are essential for separating N-[(E)-4-phenylbut-2-enyl]acetamide from reaction byproducts and starting materials, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods utilized for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the analysis of amide compounds. nih.gov For this compound, a reversed-phase HPLC method is typically effective. This involves a nonpolar stationary phase (like a C18 or C16 column) and a polar mobile phase. nih.govsigmaaldrich.com The separation is based on the differential partitioning of the compound between the two phases. The phenyl and alkenyl moieties of the molecule provide sufficient hydrophobicity for retention on a reversed-phase column.
A typical analysis would involve injecting a solution of the research sample onto the column and eluting with a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acid additive like acetic acid to improve peak shape. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl group in the molecule provides a strong chromophore. sigmaaldrich.comepa.gov The purity is assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): GC is another powerful technique for purity assessment, particularly when coupled with a mass spectrometer (GC-MS). The compound must be sufficiently volatile and thermally stable to be analyzed by GC. This compound, with its moderate molecular weight, is suitable for this technique. The sample is vaporized in a heated inlet and separated on a capillary column (e.g., a Rxi-5ms fused silica (B1680970) column) based on its boiling point and interactions with the stationary phase. nih.gov A Flame Ionization Detector (FID) can be used for quantification due to its uniform response to organic compounds, while a mass spectrometer allows for simultaneous identification.
Table 1: Illustrative Chromatographic Conditions for Purity Analysis
| Parameter | HPLC | GC |
| Column | Discovery RP-Amide C16, 15 cm x 4.6 mm, 5 µm sigmaaldrich.com | Rxi-5ms, 30 m x 0.25 mm ID, 0.25 µm df nih.gov |
| Mobile/Carrier Gas | A: Acetonitrile; B: Water w/ 0.1% Acetic Acid nih.gov | Helium nih.gov |
| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min |
| Detection | UV at 254 nm sigmaaldrich.com | Mass Spectrometry (MS) or Flame Ionization (FID) |
| Temperature | 30 °C sigmaaldrich.com | Inlet: 280 °C; Oven Program: 100°C to 280°C |
Structural Elucidation Techniques
Once purified, the definitive structure of the compound is established using a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. nih.gov Due to the partial double bond character of the C-N amide bond, rotation can be restricted, which may lead to the observation of distinct signals for atoms near the amide group. nanalysis.comlibretexts.orgpku.edu.cn
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the vinylic protons of the butenyl chain (with a large coupling constant for the E-configuration), the methylene (B1212753) protons adjacent to the phenyl group and the nitrogen, the acetyl methyl protons, and the amide N-H proton. The amide proton often appears as a broad signal. libretexts.orgresearchgate.net
¹³C NMR: The carbon spectrum would complement the proton data, showing characteristic signals for the carbonyl carbon of the amide, the aromatic carbons, the sp² carbons of the double bond, and the sp³ carbons of the methylene and methyl groups.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Techniques like electrospray ionization (ESI) or electron ionization (EI) are used. nih.gov
For this compound, a key fragmentation pathway observed in related unsaturated amides is the cleavage of the N-CO bond. nih.gov This would lead to the formation of a characteristic acylium ion and a phenylbutenylamine fragment, providing strong evidence for the proposed structure.
Table 2: Expected Spectroscopic Data for Structural Elucidation
| Technique | Observation Type | Expected Data for this compound |
| HRMS (ESI+) | Molecular Ion | [M+H]⁺ peak confirming the elemental composition |
| MS/MS | Fragmentation | Fragments corresponding to N-CO bond cleavage nih.gov |
| ¹H NMR | Chemical Shifts (δ) | Phenyl (7.2-7.4 ppm), Vinylic (5.5-5.8 ppm), Amide NH (broad), CH₂ groups, Acetyl CH₃ (around 2.0 ppm) researchgate.net |
| ¹³C NMR | Chemical Shifts (δ) | Carbonyl (~170 ppm), Phenyl & Vinylic (120-140 ppm), Aliphatic (20-50 ppm) nih.gov |
Spectroscopic Analysis of Electronic and Vibrational Properties
UV-Visible (UV/Vis) and Fourier-Transform Infrared (FTIR) spectroscopy probe the electronic and vibrational states of the molecule, respectively, providing further structural confirmation.
UV/Vis Spectroscopy: The electronic transitions of this compound are analyzed using UV/Vis spectroscopy. The molecule possesses a phenyl group and a conjugated enamide system, which give rise to characteristic UV absorptions. The phenyl group typically shows fine structure around 250-270 nm, while the π → π* transition of the conjugated system would be expected at a lower wavelength.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The FTIR spectrum of this compound would be expected to show several characteristic absorption bands. libretexts.org
N-H Stretch: A sharp band around 3300 cm⁻¹ is characteristic of the N-H bond in a secondary amide. libretexts.org
C=O Stretch (Amide I band): A strong, sharp absorption typically appears in the range of 1640-1680 cm⁻¹. libretexts.org
N-H Bend (Amide II band): This band is found around 1540 cm⁻¹.
C=C Stretch: A band corresponding to the alkenyl C=C double bond would be present around 1650 cm⁻¹.
Aromatic C-H and C=C Bends: Bands in the fingerprint region confirm the presence of the phenyl group.
Table 3: Key Vibrational and Electronic Spectroscopic Features
| Spectroscopy | Functional Group/Moiety | Expected Absorption |
| FTIR | Amide N-H Stretch | ~3300 cm⁻¹ libretexts.org |
| FTIR | Amide C=O Stretch (Amide I) | ~1650 cm⁻¹ libretexts.org |
| FTIR | Alkene C=C Stretch | ~1650 cm⁻¹ |
| UV/Vis | Phenyl Group π → π* | ~254 nm |
Solid-State Characterization through X-ray Crystallography
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of the atoms in a single crystal, providing definitive proof of structure and stereochemistry. researchgate.net To perform this analysis, a high-quality single crystal of this compound must be grown.
The crystal is mounted in an X-ray diffractometer, and the diffraction pattern of X-rays passing through the crystal is collected. This pattern is then used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision. This technique would unambiguously confirm the (E)-configuration of the double bond and reveal the conformation of the molecule and the intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, in the solid state. researchgate.net
Table 4: Potential X-ray Crystallographic Parameters (Illustrative)
| Parameter | Description |
| Crystal System | The geometric shape of the unit cell (e.g., Monoclinic, Orthorhombic) researchgate.net |
| Space Group | The symmetry elements of the crystal (e.g., P2₁/c) researchgate.net |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) |
| Hydrogen Bonding | Identification of intermolecular N-H···O=C hydrogen bonds stabilizing the crystal packing researchgate.net |
Preclinical Biological Activity Profiling and Mechanistic Elucidation
In Vitro Bioactivity Assessments
No publicly available data exists for the in vitro bioactivity of N-[(E)-4-phenylbut-2-enyl]acetamide. The following sections outline the types of studies that would be necessary to elucidate its potential biological effects.
Enzyme Inhibition Assays (e.g., Oxidoreductases, Hydrolases, Transferases)
There are no published studies detailing the inhibitory activity of this compound against any enzymes, including oxidoreductases, hydrolases, or transferases.
Receptor Binding and Functional Modulation Studies (e.g., GPCRs, Ion Channels, Transporters)
Information regarding the binding affinity and functional modulation of this compound at G-protein coupled receptors (GPCRs), ion channels, or transporters is not available.
Cellular Pathway Perturbation Analysis
The effects of this compound on specific cellular signaling pathways have not been investigated.
Antimicrobial Spectrum Evaluation in Experimental Strains (e.g., Antibacterial, Antifungal)
There is no evidence in the scientific literature to suggest that this compound has been screened for antibacterial or antifungal activity. While other acetamide (B32628) derivatives have shown promise as antimicrobial agents, the activity of this specific compound remains unknown. mdpi.commdpi.com
Antiproliferative Activity in Discrete Cell Line Panels
The antiproliferative potential of this compound against cancer cell lines has not been reported. Studies on other acetamide-containing molecules have demonstrated antiproliferative effects, highlighting the potential for this class of compounds in oncology research. nih.govmdpi.com However, without specific data, the activity of this compound cannot be confirmed.
In Vivo Preclinical Pharmacodynamic Investigations
Consistent with the lack of in vitro data, no in vivo preclinical pharmacodynamic studies for this compound have been published. Such studies would be essential to understand the compound's effects in a whole-organism context.
Target Engagement Studies in Animal Models
No information is available in the public domain regarding studies investigating the engagement of this compound with specific biological targets in animal models.
Mechanistic Biomarker Analysis in Relevant Biological Systems
There are no published data on the analysis of mechanistic biomarkers in response to treatment with this compound in any biological system.
Structure Activity Relationship Sar Studies and Rational Design of N E 4 Phenylbut 2 Enyl Acetamide Analogs
Systematic Investigation of Structural Features and Activity Modulations
No published studies were found that systematically investigate the structural features of N-[(E)-4-phenylbut-2-enyl]acetamide or its analogs to modulate biological activity.
Conformational Analysis and Bioactive Conformation Identification
There is no available research on the conformational analysis of this compound to identify its bioactive conformation.
Development of Quantitative Structure-Activity Relationships (QSAR) Models
No QSAR models have been developed or reported for this compound and its derivatives.
Ligand Efficiency and Lipophilic Efficiency Assessments in Analog Design
There are no published assessments of ligand efficiency or lipophilic efficiency for the design of this compound analogs.
Pharmacokinetic Investigations in Preclinical Models
In Vitro Metabolic Stability and Metabolite Identification
The metabolic stability of N-[(E)-4-phenylbut-2-enyl]acetamide is a critical determinant of its potential in vivo efficacy and duration of action. The amide linkage in the molecule is a likely site for metabolic activity.
Detailed Research Findings:
Studies on analogous N-acyl-alpha-amino amides have indicated that they can be susceptible to rapid degradation in human and murine microsomal suspensions. nih.gov The primary sites of metabolic breakdown are often the amide bonds. nih.gov For instance, research on Nα-aroyl-N-aryl-phenylalanine amides demonstrated that strategic shielding of these bonds with small substituents can significantly enhance metabolic stability. nih.gov
Considering the structure of this compound, the primary metabolic pathways would likely involve hydrolysis of the amide bond, catalyzed by amidases such as fatty acid amide hydrolase (FAAH), to yield 4-phenylbut-2-en-1-amine and acetic acid. wikipedia.org Another potential metabolic route is oxidation of the phenyl ring and the butenyl chain by cytochrome P450 (CYP) enzymes. wikipedia.org Hydroxylation of the aromatic ring is a common metabolic pathway for many xenobiotics. rsc.org
In the context of metabolite identification, studies on the drug benznidazole (B1666585) are informative, as it has been shown to metabolize to N-benzylacetamide in humans. researchgate.netnih.gov This suggests that the acetamide (B32628) moiety can remain intact while other parts of a larger molecule are cleaved. For this compound, potential metabolites could include hydroxylated derivatives of the parent compound and the products of amide bond cleavage.
Hypothetical In Vitro Metabolic Stability Data
| Species | Microsomal Source | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Rat | Liver Microsomes | 45 | 15.4 |
| Mouse | Liver Microsomes | 38 | 18.2 |
| Human | Liver Microsomes | 55 | 12.6 |
Hypothetical Metabolite Identification in Rat Liver Microsomes
| Metabolite | Proposed Structure | Method of Identification |
| M1 | N-[(E)-4-(4-hydroxyphenyl)but-2-enyl]acetamide | LC-MS/MS |
| M2 | 4-phenylbut-2-en-1-amine | GC-MS |
| M3 | Acetic acid | Not typically monitored |
Absorption and Distribution Characteristics in Animal Studies
The absorption of this compound following oral administration would be largely influenced by its physicochemical properties, such as lipophilicity and solubility.
Detailed Research Findings:
The presence of the phenyl group and the butenyl chain suggests a degree of lipophilicity, which could facilitate absorption across biological membranes. nih.gov However, the amide group can participate in hydrogen bonding, potentially influencing its solubility in aqueous environments like the gastrointestinal tract. solubilityofthings.com Studies on flavonoid acetamide derivatives have shown that the introduction of acetamide groups can enhance bioavailability by modifying the polarity of the parent flavonoid. researchgate.netmdpi.com
The distribution of the compound throughout the body will also be dictated by its lipophilicity and plasma protein binding. Compounds with moderate lipophilicity tend to distribute more widely into tissues. nih.gov Research on N-acetamide substituted pyrazolopyrimidines has demonstrated that lipophilicity is a key factor influencing their biodistribution. nih.gov It is plausible that this compound would exhibit moderate to high plasma protein binding.
Hypothetical Absorption and Distribution Data in Rats
| Parameter | Value |
| Bioavailability (F%) | ~60-70% |
| Time to Maximum Plasma Concentration (Tmax, h) | 0.5 - 1.0 |
| Apparent Volume of Distribution (Vd, L/kg) | ~2.5 |
| Plasma Protein Binding (%) | ~85-95% |
Elimination Pathways and Excretion Kinetics in Experimental Systems
The elimination of this compound and its metabolites is expected to occur primarily through renal and fecal excretion.
Detailed Research Findings:
The route and rate of excretion are dependent on the metabolic profile of the compound. If the compound is extensively metabolized, the majority of the excreted products will be in the form of metabolites. For many drugs, including acetamide-containing compounds like paracetamol, the metabolites are conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate renal clearance. wikipedia.org Paracetamol itself is primarily metabolized in the liver, with only a small fraction excreted unchanged in the urine. wikipedia.org
Studies on other compounds, such as ketorolac, show that the primary route of excretion is via the urine, containing the parent drug, its conjugates, and hydroxylated metabolites. nih.gov It is therefore anticipated that this compound and its metabolites would be predominantly eliminated through the kidneys. The elimination half-life will be a function of both its metabolic clearance and renal excretion rate.
Hypothetical Excretion Data in Rats (24h post-dose)
| Excretion Route | Percentage of Administered Dose |
| Urine | ~70% |
| Feces | ~25% |
| Biliary | ~5% |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity. In a hypothetical docking study of N-[(E)-4-phenylbut-2-enyl]acetamide, the molecule would be docked into the binding sites of various enzymes, such as cyclooxygenase (COX) or monoamine oxidase (MAO), which are common targets for acetamide-containing compounds. nih.gov
The analysis would likely reveal key interactions: the phenyl ring could form hydrophobic or π-π stacking interactions with aromatic residues in the protein's active site, while the acetamide (B32628) group could act as a hydrogen bond donor and acceptor. The flexibility of the butenyl chain would allow the molecule to adopt a conformation that maximizes these favorable interactions. The results of such a study are typically summarized in a table that includes the predicted binding affinity (often expressed as a docking score or in kcal/mol) and the specific amino acid residues involved in the interaction.
Interactive Data Table: Hypothetical Molecular Docking Results for this compound
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predominant Interaction Types |
| Cyclooxygenase-2 (COX-2) | -8.5 | TYR385, ARG120, PHE518 | Hydrogen Bond, Pi-Alkyl, Pi-Pi Stacking |
| Monoamine Oxidase B (MAO-B) | -7.9 | TYR435, ILE199, CYS172 | Pi-Sulfur, Pi-Alkyl, Hydrophobic |
| Acetylcholinesterase (AChE) | -9.1 | TRP84, TYR334, PHE330 | Pi-Pi Stacking, Hydrogen Bond |
Quantum Chemical Calculations (e.g., DFT for Electronic Structure, Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.govnih.govmdpi.com For this compound, DFT could be employed to calculate properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map.
The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. sciencepublishinggroup.com The electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule, indicating sites prone to electrophilic or nucleophilic attack. For instance, the oxygen atom of the carbonyl group would be an electron-rich (negative potential) site, while the amide proton would be an electron-deficient (positive potential) site, both being key locations for forming hydrogen bonds.
Molecular Dynamics Simulations for Binding Dynamics and Conformational Landscapes
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights that static models like docking cannot. nih.govacs.orgoup.comresearchgate.net An MD simulation of the this compound-protein complex, initiated from a docked pose, would reveal the stability of the interaction. nih.gov
By simulating the movements of the ligand and protein atoms over nanoseconds, researchers can assess whether the key interactions observed in docking are maintained. researchgate.net MD simulations also allow for the exploration of the conformational landscape of the unbound ligand in a solvent, identifying the most stable (lowest energy) conformations that the molecule is likely to adopt. This information is valuable for understanding its pre-binding state and for designing more rigid, potent analogs.
In Silico Screening and Virtual Library Design for Novel Analogs
The structure of this compound can serve as a starting point for the discovery of new, potentially more effective, therapeutic agents. In silico screening involves the use of computational methods to search large databases of virtual compounds for molecules with a high probability of binding to a specific target. nih.govnih.govresearchgate.netmdpi.com
A virtual library of analogs of this compound could be created by systematically modifying its structure. For example, different substituents could be added to the phenyl ring, the acetamide group could be replaced with other functional groups, or the length and saturation of the linker could be altered. This library would then be screened against a target protein using high-throughput docking. The top-scoring compounds would be identified as "hits" for subsequent synthesis and experimental testing, a process that significantly accelerates the early stages of drug discovery. news-medical.net
Future Research Directions and Translational Perspectives
Identification of Novel Biological Targets through Phenotypic Screening
Phenotypic screening has emerged as a powerful strategy to uncover the mechanism of action of small molecules by observing their effects on cellular or organismal phenotypes. nih.govnih.gov This approach is particularly valuable for identifying novel biological targets of compounds like N-[(E)-4-phenylbut-2-enyl]acetamide, as it is not biased towards a single protein target and can reveal unexpected therapeutic applications. nih.gov
Modern phenotypic screening can be enhanced through the use of fully functionalized small-molecule libraries. These libraries contain compounds endowed with diversity elements, photoreactive groups for UV-induced crosslinking to protein targets, and alkyne handles for reporter tag conjugation. nih.gov This integrated approach facilitates the rapid identification and characterization of protein-small molecule interactions within a living system. nih.gov
Furthermore, combining phenotypic screening of covalent compound libraries with chemoproteomics offers an efficient workflow for identifying not only lead compounds but also new druggable targets. biorxiv.org This strategy has been successful in identifying novel antibacterial targets and underscores the potential for discovering previously unrecognized targets for acetamide (B32628) derivatives. biorxiv.org
Development of Advanced Delivery Systems for Experimental Research
The effective delivery of this compound in experimental settings is crucial for accurately assessing its biological activity. Given that many acetamide derivatives can be hydrophobic, advanced delivery systems are required to enhance their solubility and bioavailability. nih.govnih.gov
Key advanced delivery systems include:
Nanoparticle-based systems: Polymeric nanoparticles, solid lipid nanoparticles, and polymer-lipid hybrid nanoparticles can encapsulate hydrophobic compounds, improving their stability, enabling controlled release, and facilitating targeted delivery. nih.govresearchgate.netmigrationletters.com Techniques like flash nanoprecipitation offer a scalable method for producing these nanoparticles. youtube.com
Hydrophobic Ion Pairing (HIP): This technique temporarily modifies charged hydrophilic molecules to increase their hydrophobicity, allowing for efficient encapsulation into nanocarriers. nih.gov
Self-Assembling Systems: Engineered protein polymers, such as silk-elastin-like protein polymers (SELPs), can self-assemble into nanoparticles upon interaction with hydrophobic molecules, providing a biocompatible and controllable drug delivery platform. acs.org
Hydrogels: These cross-linked polymer networks are highly permeable and can be designed to release entrapped compounds in response to specific stimuli like pH or temperature. acs.org
These advanced delivery systems will be instrumental in overcoming the challenges associated with the experimental use of this compound and other hydrophobic small molecules.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.govresearchgate.netorscience.ru These computational tools can be applied at various stages of the discovery process for acetamide compounds. mdpi.com
Applications of AI and ML in acetamide discovery include:
Predicting Bioactivity: ML models, such as deep neural networks and random forests, can predict the biological activity of small molecules based on their chemical structure. stanford.edunih.govtandfonline.com This allows for the rapid screening of large virtual libraries of acetamide derivatives to identify promising candidates.
Target Identification: AI algorithms can analyze complex biological data to predict potential protein targets for compounds like this compound. mdpi.com
De Novo Drug Design: Generative AI models can design novel acetamide structures with desired pharmacological properties.
Optimizing Synthesis: ML can be used to predict optimal reaction conditions and design more efficient synthetic routes for acetamide derivatives. researchgate.net
The integration of AI and ML into the research workflow promises to significantly reduce the time and cost associated with discovering and developing new acetamide-based therapeutics. mdpi.com
Collaborative Frameworks for Interdisciplinary Research in Acetamide Chemistry
The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. To fully realize the potential of this compound and other acetamide compounds, robust frameworks that bring together experts from various fields are essential.
Medicinal chemistry, which combines chemistry and pharmacology, is inherently interdisciplinary and provides a foundation for such collaborations. nih.gov Research initiatives and funding opportunities that encourage partnerships between academic researchers, pharmaceutical companies, and experts in computational science, biology, and materials science will be crucial.
Organizations like the ACS Green Chemistry Institute Pharmaceutical Roundtable offer grants for research in key areas of green chemistry, which can include the development of more sustainable synthetic methods for acetamide compounds. acsgcipr.org Such collaborative efforts will foster innovation and accelerate the translation of basic research findings into tangible therapeutic applications. The continued study of acetamide derivatives holds promise for a variety of pharmacological applications. nih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for N-[(E)-4-phenylbut-2-enyl]acetamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves acetylation of the corresponding amine precursor using acetic anhydride under reflux conditions. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance reaction homogeneity.
- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄) can accelerate acetylation.
- Temperature control : Maintain reflux temperature (70–80°C) to balance reaction rate and byproduct formation.
- Purification : Column chromatography or recrystallization to isolate pure product. Reaction progress should be monitored via TLC or HPLC .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : 1H NMR identifies vinyl protons (δ 5.5–6.5 ppm, E-configuration) and acetamide NH (δ 6–8 ppm). 13C NMR confirms carbonyl resonance (~170 ppm).
- IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass spectrometry (MS) : Molecular ion peak (M⁺) to verify molecular weight.
- X-ray crystallography (if crystals are obtainable): Resolves stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on the phenyl ring?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) at para/meta positions to modulate electronic effects.
- Biological assays : Test modified analogs in enzyme inhibition or cell viability assays (e.g., MTT assay).
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases). Correlate computational predictions with experimental IC₅₀ values .
Q. How to resolve contradictory bioactivity data across different assays?
Methodological Answer:
- Assay validation : Standardize protocols (e.g., pH, incubation time, solvent controls).
- Orthogonal assays : Confirm activity using complementary methods (e.g., fluorescence-based vs. colorimetric assays).
- Pharmacokinetic analysis : Assess compound stability in assay media (e.g., plasma protein binding).
- Statistical rigor : Apply multivariate analysis (ANOVA) to identify confounding variables .
Q. What computational strategies predict binding affinity to biological targets?
Methodological Answer:
- Molecular docking : Simulate ligand-receptor interactions using software like Schrödinger or GROMACS.
- Molecular dynamics (MD) simulations : Analyze binding stability over time (50–100 ns trajectories).
- QSAR modeling : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with activity. Validate predictions using in vitro assays .
Q. How can crystallography elucidate intermolecular interactions and stability?
Methodological Answer:
- X-ray diffraction : Grow single crystals via slow evaporation (ethanol/water).
- Hydrogen-bond analysis : Use Mercury software to map interactions (e.g., N-H⋯O=C).
- Thermal stability : Correlate packing density with thermogravimetric analysis (TGA) data.
- Torsional angles : Assess conformational flexibility of the but-2-enyl chain .
Q. How to design controlled-release formulations for in vivo studies?
Methodological Answer:
- Polymer selection : Use biodegradable carriers (e.g., PLGA) for sustained release.
- Encapsulation efficiency : Optimize using emulsion-solvent evaporation.
- In vitro release : Simulate physiological conditions (PBS, 37°C) and monitor via HPLC.
- Pharmacokinetics : Measure plasma concentration-time profiles in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
